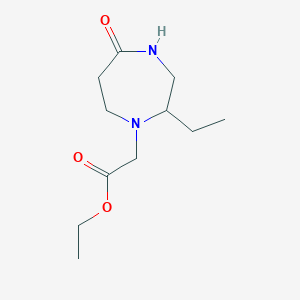

Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate is a compound that is part of a broader class of chemicals known as diazepines, which are heterocyclic compounds containing a seven-membered ring of five carbon atoms and two nitrogen atoms. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and antitumor activity, which can be informative for understanding the chemical behavior and potential applications of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate.

Synthesis Analysis

The synthesis of related diazepine compounds involves various organic reactions. For instance, the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate involves a condensation reaction followed by a reduction process . Similarly, the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate includes a condensation of ethyl 2-chloroacetate with a hydroxy group, followed by a Knoevenagel condensation and cyclisation reaction . These methods could potentially be adapted for the synthesis of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate.

Molecular Structure Analysis

The molecular structure of diazepine derivatives is often confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry . The crystal structure can also be determined to gain insights into the three-dimensional arrangement of atoms within the molecule . These techniques would be essential in analyzing the molecular structure of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate to ensure the correct synthesis and to understand its chemical properties.

Chemical Reactions Analysis

Diazepine compounds can undergo various chemical reactions. The rhodium(II) acetate-catalyzed decomposition of ethyl 2-diazo-3-oxopent-4-enoates, for example, leads to the formation of 4-aryl-2-hydroxy-naphthoates or β,γ-unsaturated esters . This indicates that diazepine derivatives can participate in catalytic reactions to form complex structures with potential biological activity. Such reactions could be relevant when considering the reactivity of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of functional groups like esters and amino groups can affect these properties . Understanding these properties is crucial for the practical application of these compounds in chemical synthesis and pharmaceutical development. The specific properties of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate would need to be determined experimentally.

Wissenschaftliche Forschungsanwendungen

Synthetic Versatility and Structural Insights

The compound Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate showcases synthetic versatility, particularly in the context of reactions involving α-diazo-β-hydroxy esters. A comprehensive study on the Lewis acid-induced decomposition of ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate reveals insights into the mechanistic aspects of the reaction. This reaction is influenced by factors such as the Lewis acid used, its ability to form complexes with alcohol functionality, and the solvent's polarity and nucleophilicity (Gioiello et al., 2011).

Crystal Structure Elucidation

The compound (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate's crystal structure, crystallizing in the triclinic P−1 space group, reveals interesting features. These include intermolecular hydrogen bonding, the boat conformation of the dihydrooxazepinone ring, and π-π stacking between thiophene and phenyl rings, contributing to the molecule's stability and properties (Lee et al., 2009).

Chemical Synthesis and Applications

Novel Derivatives and Synthesis Pathways

An efficient synthesis method has been developed for novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives. This synthesis involves condensation of ethyl 2-(benzylamino)acetate with 1H-pyrido[3,2-d][1,3]oxazine-2,4-diones and 1H-pyrido[2,3-d][1,3]oxazine-2,4-diones, followed by regioselective thionation and nucleophilic substitutions. This pathway opens access to a library of novel bis-functionalized pyrido-1,4-diazepines (El Bouakher et al., 2013).

Marine Fungal Compound Discovery

Research on the ethyl acetate extract from the marine fungus Penicillium sp. led to the isolation of novel compounds, showcasing the potential of natural sources for the discovery of unique chemical entities with various potential applications (Wu et al., 2010).

Chemoselective Synthesis for Memory Enhancement in Mice

The compound 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate demonstrates the potential for memory enhancement in mice, highlighting the bioactive potential of such compounds in neurological research (Li Ming-zhu, 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 2-(2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-3-9-7-12-10(14)5-6-13(9)8-11(15)16-4-2/h9H,3-8H2,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMOSBPWAITMGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(=O)CCN1CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)

acetic acid](/img/structure/B1327064.png)

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)

![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)

![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)